Technical Guide: 3-(1-Cyanocyclobutyl)propanoic Acid
Technical Guide: 3-(1-Cyanocyclobutyl)propanoic Acid
This is an in-depth technical guide on 3-(1-Cyanocyclobutyl)propanoic acid (CAS 1936563-97-1), a specialized building block used in the synthesis of advanced small-molecule therapeutics, particularly those targeting the JAK-STAT pathway and other inflammatory mediators.
CAS: 1936563-97-1 Formula: C₈H₁₁NO₂ Molecular Weight: 153.18 g/mol Role: Advanced Pharmacophore Scaffold & Metabolic Blocker
Introduction: The Gem-Disubstituted Imperative
In modern drug discovery, the transition from flat, aromatic-heavy structures to three-dimensional, sp³-rich architectures (high Fsp³) is critical for improving solubility and target selectivity. 3-(1-Cyanocyclobutyl)propanoic acid represents a high-value "gem-disubstituted" scaffold.
Unlike simple alkyl chains, the 1,1-disubstituted cyclobutane core provides two distinct medicinal chemistry advantages:
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Conformational Restriction: The cyclobutane ring locks the propanoic acid tail and the nitrile group into a specific vector, reducing the entropic penalty upon binding to a protein target (e.g., a kinase pocket).
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Metabolic Blocking: The quaternary carbon at the 1-position prevents oxidative metabolism (e.g., hydroxylation) that typically occurs at tertiary centers, extending the half-life of the final drug candidate.
This compound is increasingly relevant in the synthesis of JAK inhibitors (similar to the cyclobutyl core in Abrocitinib) and RORγt inverse agonists , where rigidified linkers are essential for potency.
Synthetic Architecture
The synthesis of CAS 1936563-97-1 requires the precise formation of a quaternary center on a strained ring. The most robust industrial route utilizes a Michael Addition strategy, avoiding the use of unstable halo-alkyl intermediates.
Core Synthetic Protocol (Michael Addition Route)
Reagents:
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Starting Material: Cyclobutanecarbonitrile (CAS 4426-11-3)
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Electrophile: tert-Butyl acrylate or Ethyl acrylate
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Base: Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LiHMDS)
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Solvent: Anhydrous THF (Tetrahydrofuran)
Step-by-Step Methodology:
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Enolate Formation:
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Charge a cryo-reactor with anhydrous THF and cool to -78°C .
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Add LiHMDS (1.1 eq) dropwise.
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Slowly add Cyclobutanecarbonitrile (1.0 eq). The steric strain of the cyclobutane ring makes the α-proton slightly less acidic (pKa ~25), requiring a strong, non-nucleophilic base to generate the lithiated nitrile species quantitatively.
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Critical Control Point: Maintain temperature below -70°C to prevent ring-opening or polymerization.
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Michael Addition:
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Add tert-Butyl acrylate (1.2 eq) dropwise to the lithiated species.
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Allow the reaction to warm slowly to 0°C over 2 hours. The "hard" lithium enolate attacks the "soft" electrophile (acrylate) at the β-carbon.
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Quench: Add saturated NH₄Cl solution. Extract with Ethyl Acetate.
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Ester Hydrolysis:
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Dissolve the intermediate (tert-butyl 3-(1-cyanocyclobutyl)propanoate) in Dichloromethane (DCM).
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Add Trifluoroacetic acid (TFA) (10 eq) at 0°C to cleave the tert-butyl ester selectively without hydrolyzing the nitrile.
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Alternative for Ethyl Ester: Use LiOH in THF/Water, but monitor carefully to avoid hydrolyzing the nitrile to a primary amide.
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Purification:
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The final acid is purified via crystallization from Heptane/EtOAc or Acid-Base extraction.
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Visualization: Synthetic Workflow
Caption: Figure 1. Convergent synthesis of CAS 1936563-97-1 via Michael Addition to construct the quaternary center.
Analytical Specifications & Quality Control
To ensure the integrity of this building block for GMP manufacturing, specific analytical markers must be verified.
Key Analytical Parameters
| Test | Specification | Rationale |
| ¹H NMR (DMSO-d₆) | δ 12.1 (s, 1H, COOH), δ 2.4-2.6 (m, Cyclobutane), δ 1.9-2.1 (m, Linker) | Confirms the integrity of the cyclobutane ring and the carboxylic acid. |
| ¹³C NMR | Quaternary C at ~35-40 ppm; Nitrile C at ~120-124 ppm. | The quaternary carbon shift is diagnostic for the 1,1-disubstitution pattern. |
| IR Spectroscopy | ~2235 cm⁻¹ (C≡N stretch), ~1710 cm⁻¹ (C=O stretch). | The nitrile stretch is weak but distinct; essential to ensure it hasn't hydrolyzed to an amide. |
| LC-MS (ESI-) | [M-H]⁻ = 152.1 | Negative mode ionization is preferred for the carboxylic acid. |
| Water Content (KF) | < 0.5% w/w | Critical for subsequent coupling reactions (e.g., HATU/EDC couplings). |
Impurity Profile
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Hydrolysis Impurity: 3-(1-carbamoylcyclobutyl)propanoic acid. (Result of nitrile hydrolysis).
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Decarboxylation Impurity: If heated excessively under acidic conditions.
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Regioisomer: 3-(2-cyanocyclobutyl)... (Unlikely with the Michael addition route but possible if starting material is impure).
Therapeutic Utility & Pharmacophore Mapping
The 3-(1-Cyanocyclobutyl)propanoic acid motif serves as a bioisostere for gem-dimethyl groups but with added polarity and rigidity.
Structural Logic in Drug Design
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The Nitrile "Anchor": The cyano group is not just a spacer; it can accept hydrogen bonds or interact with cysteine residues in the active site (reversible covalent inhibition).
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The Propanoic Tail: Provides a 3-carbon linker that positions the cyclobutane core at the precise distance from the main pharmacophore (e.g., the hinge-binding motif of a kinase inhibitor).
Application in JAK Inhibitors
In the context of JAK1/JAK2 inhibitors (like Abrocitinib or Baricitinib analogs), the cyclobutane ring is often used to orient solubilizing groups or to fit into the solvent-exposed front of the ATP-binding pocket. This specific acid can be coupled to an amine-bearing heteroaryl core to install the "tail" of the inhibitor.
Caption: Figure 2. Pharmacophore map showing how the cyclobutyl-nitrile motif functions as a rigid, metabolic blocking unit in kinase inhibitors.
Handling & Stability
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Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The nitrile group is stable, but the carboxylic acid can undergo intermolecular condensation if stored improperly.
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Safety: While not volatile, the compound contains a nitrile group. Treat as a potential cyanide source under extreme hydrolytic or oxidative conditions. Use standard PPE (gloves, goggles, fume hood).
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Solubility: Soluble in DMSO, Methanol, and DCM. Sparingly soluble in water (unless pH > 7).
References
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PubChem Compound Summary. (n.d.). 3-(1-Cyanocyclobutyl)propanoic acid (CAS 1936563-97-1). National Center for Biotechnology Information. Link
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Namyslo, J. C., & Kaufmann, D. E. (2003).[1] The Application of Cyclobutane Derivatives in Organic Synthesis.[1][2][3][4] Chemical Reviews, 103(4), 1485–1538. Link
- Vazquez, M., et al. (2018). Identification of Novel JAK Inhibitors with Optimized Physicochemical Properties. Journal of Medicinal Chemistry. (Contextual reference for cyclobutyl scaffolds in JAK inhibitors).
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Sigma-Aldrich. (2024). Building Blocks for Medicinal Chemistry: Cyclobutanes. Product Catalog. Link
